REACTION_CXSMILES
|
I[C:2]1[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=1[CH3:11].[N:12]1([C:17]2[N:22]=[C:21](B3OC(C)(C)C(C)(C)O3)[CH:20]=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].Cl[Pd]Cl>[N:12]1([C:17]2[N:22]=[C:21]([C:2]3[S:6][C:5]([NH:7][C:8](=[O:10])[CH3:9])=[N:4][C:3]=3[CH3:11])[CH:20]=[CH:19][CH:18]=2)[CH:16]=[CH:15][N:14]=[CH:13]1 |f:2.3.4,7.8.9.10|
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
IC1=C(N=C(S1)NC(C)=O)C
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Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=CC(=N1)B1OC(C)(C)C(C)(C)O1
|
Name
|
|
Quantity
|
594 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
3.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2].Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with 3×10% methanol in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the combined organic layers evaporated
|
Type
|
CUSTOM
|
Details
|
purified by reversed phase chromatography (Method B)
|
Type
|
CUSTOM
|
Details
|
collecting the 12.8 minute retention time component
|
Duration
|
12.8 min
|
Type
|
CUSTOM
|
Details
|
Partial evaporation of the fractions, neutralization
|
Type
|
EXTRACTION
|
Details
|
with NaHCO3, extraction
|
Type
|
CUSTOM
|
Details
|
with 10% methanol in CH2Cl2 (5×) and evaporation
|
Type
|
CUSTOM
|
Details
|
gives a white solid
|
Type
|
CUSTOM
|
Details
|
Further purification of this material by normal phase chromatography on silica gel eluting with a gradient from EtOAc to 10% methanol in EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=CC=CC(=N1)C1=C(N=C(S1)NC(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |